5-Ethynyluracil;GW776C85

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

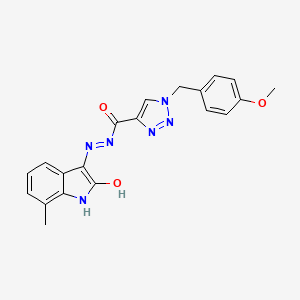

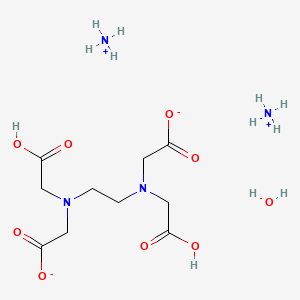

5-Ethynyluracil (GW776C85): is a synthetic compound known for its role as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-fluorouracil . This compound has garnered significant attention in the field of cancer research due to its ability to enhance the efficacy and therapeutic index of 5-fluorouracil, a widely used chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyluracil involves the introduction of an ethynyl group to the uracil molecule. The process typically includes the following steps:

Starting Material: Uracil is used as the starting material.

Ethynylation: The ethynyl group is introduced using ethynylating agents under specific reaction conditions.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity 5-Ethynyluracil.

Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyluracil undergoes various chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

Cycloaddition Reactions: The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the presence of the alkyne group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Cycloaddition Reactions: Copper catalysts and azide-containing compounds are used under standard click chemistry conditions.

Major Products:

Substitution Reactions: Products include substituted uracil derivatives.

Cycloaddition Reactions: Products include triazole derivatives.

Scientific Research Applications

Chemistry: 5-Ethynyluracil is used as a reagent in click chemistry, facilitating the synthesis of various complex molecules through cycloaddition reactions .

Biology and Medicine: The compound is primarily used in cancer research. It enhances the efficacy of 5-fluorouracil by inhibiting DPD, thereby increasing the bioavailability and therapeutic index of 5-fluorouracil . This makes it a valuable tool in the treatment of various cancers, including colorectal and breast cancer .

Industry: In the pharmaceutical industry, 5-Ethynyluracil is used in the development of new chemotherapeutic regimens and in the synthesis of novel drug candidates .

Mechanism of Action

5-Ethynyluracil exerts its effects by irreversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the rapid degradation of 5-fluorouracil . By inhibiting DPD, 5-Ethynyluracil increases the half-life and bioavailability of 5-fluorouracil, allowing for more effective and sustained antitumor activity . This inhibition also reduces the formation of toxic catabolites, thereby improving the safety profile of 5-fluorouracil .

Comparison with Similar Compounds

N-(phosphonacetyl)-L-aspartate: Another modulator of 5-fluorouracil, but less effective compared to 5-Ethynyluracil.

Uniqueness: 5-Ethynyluracil is unique in its ability to irreversibly inhibit DPD, leading to a significant increase in the therapeutic index of 5-fluorouracil . This makes it a more potent and effective modulator compared to other compounds like leucovorin and N-(phosphonacetyl)-L-aspartate .

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

5-ethynyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,4H,3H2,(H2,7,8,9,10) |

InChI Key |

JRKAVHZEHGAIAD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CNC(=O)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)

![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione](/img/structure/B12351300.png)

![4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one](/img/structure/B12351301.png)

![2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B12351303.png)

![(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid](/img/structure/B12351308.png)

![6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,3-diazinane-2,4-dione](/img/structure/B12351336.png)

![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B12351355.png)